molecular formula C12H14ClNO3 B13001558 Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride

Cat. No.: B13001558
M. Wt: 255.70 g/mol
InChI Key: RFCHSRJMAZZUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common synthetic route involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature . Another method includes the use of a base such as potassium carbonate in a solvent system of acetonitrile and methanol to yield N-sulfonylazetidine . Industrial production methods may vary, but they generally follow similar principles of ring formation and subsequent functionalization.

Chemical Reactions Analysis

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride undergoes various types of chemical reactions due to the presence of the azetidine ring and ester functional group. Common reactions include:

Scientific Research Applications

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is largely influenced by the reactivity of the azetidine ring. The ring strain facilitates various chemical transformations, including ring-opening and substitution reactions. These reactions can interact with molecular targets such as enzymes and receptors, leading to biological effects .

Comparison with Similar Compounds

Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride can be compared with other azetidine derivatives and similar four-membered heterocycles:

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

methyl 4-(azetidine-3-carbonyl)benzoate;hydrochloride

InChI

InChI=1S/C12H13NO3.ClH/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H

InChI Key

RFCHSRJMAZZUTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.